Hydrocortisone Acetate

Topical Formulation Anti-inflammatory Efficacy Corticosteroid Esters

Hydrocortisone Acetate (CAS 42016-02-4) is a mildly potent synthetic glucocorticoid ester delivering 5-fold greater topical activity than hydrocortisone base. Its formulation-dependent flux profile enables rational vehicle selection for targeted skin permeation or minimized systemic absorption. With extremely low rectal systemic bioavailability (~2%), it's the preferred API for high-dose local therapies. Procure USP-compliant material (≥98% purity) to ensure cGMP readiness and reduce regulatory risk.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
CAS No. 42016-02-4
Cat. No. B7818604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone Acetate
CAS42016-02-4
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
InChIKeyALEXXDVDDISNDU-JZYPGELDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone Acetate Procurement Guide: Technical Specifications and Comparator-Based Evidence for Informed Sourcing


Hydrocortisone Acetate (CAS 42016-02-4) is a synthetic glucocorticoid corticosteroid ester, specifically the 21-acetate derivative of hydrocortisone (cortisol). It belongs to the class of short-acting, mild-potency topical corticosteroids [1]. The compound is characterized as a white to off-white crystalline powder, practically insoluble in water, with a melting point of 216–222°C and a log P of approximately 2.19 . This ester modification fundamentally alters its physicochemical and pharmacological profile compared to the parent hydrocortisone molecule, impacting its suitability for specific formulation and therapeutic applications.

Why Hydrocortisone Acetate Cannot Be Simply Substituted with Other In-Class Corticosteroids


Substituting Hydrocortisone Acetate with other glucocorticoids without careful consideration can lead to significant deviations in therapeutic outcome, safety profile, and formulation performance. The esterification of hydrocortisone with an acetate group at the C21 position is not a trivial modification; it results in a fivefold improvement in topical activity compared to the parent hydrocortisone base [1]. Furthermore, the choice between acetate esters and other esters (e.g., butyrate, valerate) or the base alcohol dictates not only potency class—with acetate being mildly potent versus the potent butyrate and valerate esters [2]—but also critical parameters like lipophilicity, receptor binding kinetics, and systemic absorption [3]. These differences translate into quantifiable variations in drug flux, bioavailability, and ultimately, the risk-benefit calculus for a given application, making generic substitution scientifically unsound.

Hydrocortisone Acetate Comparative Performance Data: A Quantitative Evidence Guide for Sourcing Decisions


Topical Activity: Hydrocortisone Acetate Demonstrates Fivefold Superiority Over Parent Hydrocortisone Base

Hydrocortisone Acetate exhibits a fivefold increase in topical anti-inflammatory activity compared to its parent compound, hydrocortisone (cortisol) [1]. This quantifiable enhancement is attributed to the introduction of the acetate moiety at the 21-position of the steroid ring system.

Topical Formulation Anti-inflammatory Efficacy Corticosteroid Esters

Systemic Dose Equivalence: Hydrocortisone Acetate vs. Cortisone Acetate in Replacement Therapy

When used for systemic glucocorticoid replacement (e.g., in adrenal insufficiency), Hydrocortisone (base) and Cortisone Acetate are not interchangeable on a milligram-for-milligram basis. The established dose equivalence is 20 mg of Hydrocortisone to 25 mg of Cortisone Acetate [1]. Cortisone Acetate is biologically inactive and requires hepatic conversion to cortisol by 11β-HSD1, which introduces a slight delay and reduction in peak serum cortisol levels [1].

Endocrinology Adrenal Insufficiency Dose Conversion

Topical Potency Classification: Differentiating Acetate from Butyrate and Valerate Esters

Topical corticosteroids are clinically graded by potency. Hydrocortisone Acetate (at concentrations up to 2.5%) is classified as a 'mildly potent' corticosteroid [1]. In contrast, other hydrocortisone esters, such as hydrocortisone 17-butyrate (0.1%) and hydrocortisone valerate (0.2%), are classified in higher potency categories ('moderately potent' or 'potent') [1][2].

Dermatology Potency Ranking Topical Corticosteroids

Formulation-Dependent Flux and Solubility: Hydrocortisone Acetate Performance in Different Vehicles

The choice of formulation vehicle dramatically impacts the transdermal permeation and solubility of Hydrocortisone Acetate. In a comparative ex-vivo study using Franz diffusion cells, a hydrophobic microemulsion achieved a drug solubility of 2,370 μg/mL and a flux of 133 μg/cm²·h [1]. This represents a substantial performance increase compared to a conventional ointment formulation, which demonstrated a solubility of 562 μg/mL and a flux of only 0.4 μg/cm²·h [1].

Formulation Science Transdermal Delivery Microemulsions

Rectal Bioavailability: Extremely Low Systemic Absorption of Hydrocortisone Acetate Foam

Hydrocortisone Acetate, when administered rectally as a foam, exhibits extremely low systemic absorption. A pharmacokinetic study in humans, with endogenous cortisol suppressed by dexamethasone, determined that the mean absolute bioavailability after a 100 mg rectal dose was only 2% [1]. The resulting maximum plasma hydrocortisone levels (35 ng/mL) were approximately 10-fold lower than those observed after a fivefold lower oral dose (20 mg) of hydrocortisone in the same subjects [1].

Pharmacokinetics Rectal Drug Delivery Bioavailability

Pharmacopoeial Purity Standards: USP Monograph Specification for Hydrocortisone Acetate

To ensure consistency and quality for pharmaceutical manufacturing, the United States Pharmacopeia (USP) monograph for Hydrocortisone Acetate specifies that the material must contain not less than 97.0 percent and not more than 102.0 percent of C23H32O6, calculated on the dried basis [1].

Quality Control Regulatory Science API Sourcing

Evidence-Driven Application Scenarios for Procuring Hydrocortisone Acetate


Formulation of Mild-Potency Topical Creams and Ointments

Based on its fivefold enhanced topical activity over the base hydrocortisone [1] and its established classification as a mildly potent corticosteroid [2], Hydrocortisone Acetate is the optimal API for developing over-the-counter and prescription topical formulations intended for treating mild inflammatory dermatoses, sensitive skin areas, and pediatric populations.

Development of Controlled-Release Topical Delivery Systems

For projects aiming to either maximize local skin penetration or minimize it to prevent systemic effects, Hydrocortisone Acetate's formulation-dependent flux profile is key. Evidence shows a 332-fold difference in flux between a microemulsion and an ointment [1]. This quantifiable range allows formulators to rationally select vehicles and develop advanced systems (e.g., microemulsions, liposomal gels) to achieve a specific targeted permeation profile [1].

Manufacture of Rectal Formulations for Local Gastrointestinal Therapy

The extremely low systemic bioavailability (mean 2%) of rectally administered Hydrocortisone Acetate foam [1] directly supports its use in locally acting therapies for conditions like distal ulcerative colitis. This pharmacokinetic advantage, which results in a 10-fold lower systemic exposure compared to a smaller oral dose [1], makes Hydrocortisone Acetate the preferred API for developing high-dose rectal products (e.g., foams, suppositories) that maximize local efficacy while minimizing systemic side effects [2].

Quality Control and Regulatory-Compliant Pharmaceutical Production

For manufacturers operating under cGMP, procuring Hydrocortisone Acetate that adheres to the USP monograph specification of 97.0%–102.0% purity [1] is non-negotiable. This ensures that the API meets globally recognized quality standards, reducing regulatory hurdles and the risk of batch failures due to impurity profiles or assay variance. Using USP reference standards for testing is mandatory for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrocortisone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.